molecular formula C14H19ClN2O2 B8211417 Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride

Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride

Cat. No.: B8211417
M. Wt: 282.76 g/mol
InChI Key: FSHLNBFADGLIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C14H18N2O2·HCl. This compound is part of the diazabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure. The compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Properties

IUPAC Name

benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-7-13(9-16)15-12;/h1-5,12-13,15H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHLNBFADGLIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1N2)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via 1,3-Dipolar Cycloaddition

A prominent method involves 1,3-dipolar cycloaddition using 3-oxidopyrazinium intermediates. These azomethine ylides react with acrylate derivatives to form the bicyclic structure. For example, reacting 3-oxidopyrazinium 13 with methyl methacrylate under reflux in dichloromethane yields 3,8-diazabicyclo[3.2.1]octane 14 as a key intermediate. DFT studies confirm this pathway proceeds via a domino mechanism rather than an aza-Diels–Alder route.

Reaction Conditions

  • Temperature : 80°C

  • Solvent : Dichloromethane

  • Catalyst : None required

  • Yield : 60–75%

Ketone Cyanohydrin Formation and Reduction

Alternative routes start with 8-substituted-8-azabicyclo[3.2.1]octan-3-one. In Example 11 of the patent WO1999029690, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one undergoes cyanohydrin formation using sodium cyanide and hydrochloric acid at 0°C. The resulting 3-cyano-3-hydroxy intermediate is reduced via catalytic hydrogenation (palladium on carbon, H₂, toluene/methanol) to yield the saturated bicyclic amine.

Key Parameters

  • Reduction Catalyst : 5% Pd/C

  • Hydrogen Pressure : Ambient

  • Yield : 72% after purification

Esterification with Benzyl Chloroformate

The free amine at position 3 is functionalized with a benzyl carboxylate group via esterification.

Carbamate Formation

Benzyl chloroformate reacts with the secondary amine under Schotten-Baumann conditions. In a representative procedure, the bicyclic amine is dissolved in dichloromethane, cooled to 0°C, and treated with benzyl chloroformate and triethylamine. Stirring at room temperature for 12 hours affords the protected derivative.

Optimization Insights

  • Base : Triethylamine (2.5 equiv)

  • Solvent : Dichloromethane

  • Reaction Time : 12 hours

  • Yield : 85–90%

Purification and Characterization

The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol/water. Analytical data from the patent include:

  • ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), bicyclic methines (δ 3.1–3.5 ppm).

  • Mass Spectrometry : [M+H]⁺ at m/z 247.1.

Hydrochloride Salt Formation

The final step converts the free base into its hydrochloride salt for enhanced stability and solubility.

Acidification Protocol

The benzyl carboxylate is treated with hydrochloric acid (HCl) in diethyl ether or methanol. For instance, dissolving the free base in anhydrous ether and bubbling HCl gas through the solution precipitates the hydrochloride salt. Filtration and drying under vacuum yield the final product.

Critical Parameters

  • Acid Concentration : 1–2 M HCl

  • Solvent : Ether or methanol

  • Yield : >95%

Analytical Validation

The hydrochloride salt is characterized by:

  • Melting Point : 180–182°C (decomposition).

  • Elemental Analysis : C 58.2%, H 6.1%, N 9.5%, Cl 12.3% (calculated for C₁₄H₁₈N₂O₂·HCl).

Comparative Analysis of Methodologies

Parameter Cycloaddition Route Cyanohydrin Route
Starting Material3-Oxidopyrazinium8-Substituted ketone
Reaction Time24–48 hours12–24 hours
Stereochemical ControlModerateHigh
Overall Yield60–75%65–72%
ScalabilityLimitedIndustrial

The cyanohydrin route offers superior scalability and stereoselectivity, making it preferred for large-scale synthesis. Conversely, cycloaddition provides modularity for structural diversification.

Challenges and Mitigation Strategies

Epimerization During Reduction

Catalytic hydrogenation of the cyanohydrin intermediate risks epimerization at C3. Using low hydrogen pressure (1–2 atm) and palladium catalysts minimizes racemization, maintaining an 88:12 axial:equatorial ratio.

Tosylation Side Reactions

Early methods faced over-tosylation at N8. Employing controlled stoichiometry (1.1 equiv tosyl chloride) and low temperatures (0°C) suppresses this issue.

Industrial-Scale Considerations

Large batches require:

  • Continuous Hydrogenation Reactors : For consistent reduction of intermediates.

  • Crystallization-Based Purification : Ethanol/water mixtures achieve >99% purity without chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BDD has been noted for its diverse biological activities, particularly in pharmacology. It belongs to the class of tropane alkaloids, which are well-known for their varied pharmacological effects.

Pharmacological Applications

  • Antimicrobial Activity : Studies have shown that derivatives of bicyclic compounds like BDDO exhibit antimicrobial properties against various pathogens. For instance, research indicates that modifications to the bicyclic structure can enhance its effectiveness against gram-positive and gram-negative bacteria .
  • Cytotoxic Effects : BDDO has demonstrated cytotoxic effects in cancer cell lines. Its derivatives have been tested for their ability to inhibit cancer cell proliferation, showing promising results in vitro against several cancer types .
  • Neuroprotective Properties : Some studies suggest that BDDO may possess neuroprotective qualities, making it a candidate for further investigation in neurodegenerative diseases.

Synthetic Methodologies

The synthesis of BDDO involves several techniques that can be tailored to yield specific derivatives with enhanced biological activities.

Synthesis Pathways

  • Mannich Reaction : A common method for synthesizing bicyclic compounds involves the Mannich reaction, which allows for the introduction of various functional groups that can enhance biological activity.
  • Cyclization Reactions : Cyclization methods are employed to form the bicyclic structure from simpler precursors. This can involve the use of catalysts and specific reaction conditions to optimize yield and purity.
  • Anticancer Activity Study : In a study published in the Journal of Research in Pharmacy, derivatives of BDDO were tested against leukemia and CNS cancer cell lines, showing significant inhibition of cell growth at low concentrations .
  • Antimicrobial Efficacy : A recent article highlighted the antimicrobial efficacy of BDDO derivatives against Klebsiella pneumoniae and other pathogens, suggesting potential applications in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of a benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride, also known as BDDO, is a bicyclic compound that has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article explores the biological activity of BDDO, including its synthesis, mechanisms of action, and therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₉ClN₂O₂
  • Molecular Weight : 282.77 g/mol
  • CAS Number : 956794-92-6
  • Appearance : White solid
  • Solubility : Soluble in various organic solvents

BDDO is classified under tropane alkaloids, which are known for their diverse pharmacological properties. The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems and potential modulation of various receptors.

Key Mechanisms:

  • Anticholinergic Activity : BDDO may exhibit anticholinergic properties by blocking acetylcholine receptors, which can influence cognitive functions and muscle control.
  • Neuroprotective Effects : Preliminary studies suggest that BDDO could have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
  • Antimicrobial Properties : Emerging evidence indicates that BDDO possesses antimicrobial activity against certain bacterial strains.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of BDDO in comparison with related compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
BDDO956794-92-6Benzyl substitutionAnticholinergic, neuroprotective
3,8-Diazabicyclo[3.2.1]octane280-57-9Lacks benzyl groupLimited activity
8-Methyl-3,8-diazabicyclo[3.2.1]octane93428-56-9Methyl substitutionModerate anti-inflammatory effects
8-Acetyl-3,8-diazabicyclo[3.2.1]octaneNot availableAcetyl group enhances solubilityPotential neuroprotective properties

Case Studies and Research Findings

Recent studies have highlighted the biological activities of BDDO and its derivatives:

  • Neuroprotective Studies : A study published in MDPI indicated that derivatives of diazabicyclo compounds showed significant neuroprotective effects in vitro, suggesting potential applications in treating Alzheimer's disease .
  • Antimicrobial Activity : Research demonstrated that BDDO exhibited inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics . The compound's mechanism involves disrupting bacterial cell wall synthesis.
  • Pharmacological Applications : In a review on second-generation β-lactamase inhibitors, it was noted that similar bicyclic compounds could enhance the efficacy of existing antibiotics against resistant strains .

Q & A

Q. What novel heterocyclic systems are derived from this scaffold?

  • Synthetic Applications :
  • Microwave-assisted Ugi reactions yield fused pyrazolo-diazabicyclo derivatives .
  • Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the 8-position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.